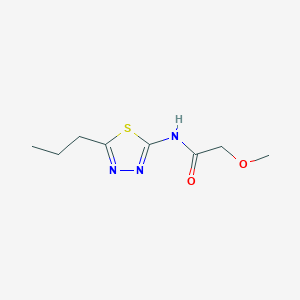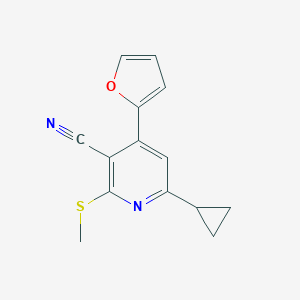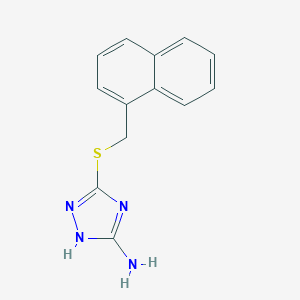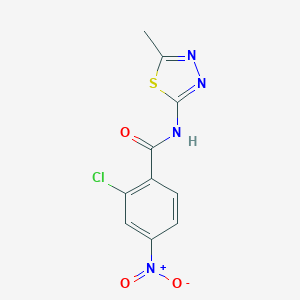![molecular formula C17H15N3O2S B255844 3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)
3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one, also known as DMTFPT, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrrole, furan, and thienopyrimidine ring system.
Mechanism Of Action
The mechanism of action of 3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell proliferation and survival. The compound has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells.
Biochemical And Physiological Effects
3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of various signaling pathways. The compound has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one in lab experiments include its potent anticancer and antitumor activities, as well as its potential use in the development of organic electronics. However, the limitations of using 3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one in lab experiments include its relatively low solubility and stability, as well as its potential toxicity.
Future Directions
There are several future directions for the research on 3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one, including the development of more efficient synthesis methods, the investigation of its potential use in other fields, such as photovoltaics and optoelectronics, and the optimization of its pharmacological properties for use in anticancer and antitumor therapies. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one and to investigate its potential toxicity and side effects.
Synthesis Methods
3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one can be synthesized using various methods, including the reaction of 2,5-dimethylpyrrole with 2-chloro-5-methylfuran-3-carbaldehyde, followed by the reaction with thiourea and ammonium acetate. The compound can also be synthesized using other methods, such as the reaction of 2,5-dimethylpyrrole with 5-methylfuran-2-carbaldehyde and 2-thioxo-4-thiazolidinone.
Scientific Research Applications
3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one has been the subject of various scientific research studies due to its potential applications in different fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one has been investigated for its potential anticancer, antitumor, and antiviral activities. The compound has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
properties
Product Name |
3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one |
|---|---|
Molecular Formula |
C17H15N3O2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15N3O2S/c1-10-4-5-11(2)20(10)19-9-18-16-15(17(19)21)13(8-23-16)14-7-6-12(3)22-14/h4-9H,1-3H3 |
InChI Key |
WVNYUQKBJKNNEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(O4)C)C |
Canonical SMILES |
CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(O4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B255762.png)
![2-Methyl-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255763.png)




![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B255783.png)
![3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B255785.png)


![2-[(cyanomethyl)thio]-N-phenylacetamide](/img/structure/B255796.png)

![(6E)-4-nitro-6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B255800.png)